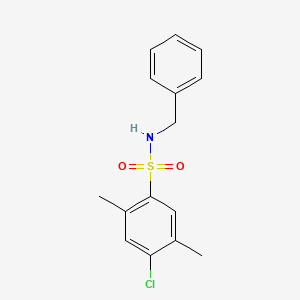
N-(2-chlorobenzyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3,3-diphenylpropanamide, also known as DCPA, is a chemical compound that has been widely studied for its potential use as a herbicide. DCPA is a member of the diphenyl ether herbicide family and has been shown to be effective against a wide range of weeds in various crops. In
Mécanisme D'action
N-(2-chlorobenzyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the inhibition of cell division in the roots. It does this by binding to the microtubules in the cells, which are responsible for the separation of chromosomes during cell division. This results in the disruption of the cell division process, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the body and excreted in the urine. However, it has been shown to have some toxic effects on aquatic organisms, including fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-3,3-diphenylpropanamide is a valuable tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, its effectiveness as a herbicide can be influenced by various factors, including soil type, weather conditions, and weed species. This can make it difficult to accurately study the effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on weed growth in the lab.
Orientations Futures
There are several areas of research that could be explored in the future regarding N-(2-chlorobenzyl)-3,3-diphenylpropanamide. One potential area of research is the development of new formulations of N-(2-chlorobenzyl)-3,3-diphenylpropanamide that are more effective against specific weed species. Another area of research is the investigation of the environmental fate and transport of N-(2-chlorobenzyl)-3,3-diphenylpropanamide, including its potential for leaching into groundwater. Additionally, the potential effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on non-target organisms, such as soil microorganisms and beneficial insects, should be further investigated. Finally, the development of new herbicides that are more effective and have fewer environmental impacts than N-(2-chlorobenzyl)-3,3-diphenylpropanamide should also be explored.
Méthodes De Synthèse
N-(2-chlorobenzyl)-3,3-diphenylpropanamide can be synthesized through a simple reaction between 2-chlorobenzyl chloride and 3,3-diphenylpropionitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorobenzyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been extensively studied for its use as a herbicide in various crops, including soybeans, corn, and cotton. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2-chlorobenzyl)-3,3-diphenylpropanamide is also being studied for its potential use in turfgrass management, as it has been shown to be effective against various weed species in turfgrass.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c23-21-14-8-7-13-19(21)16-24-22(25)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKAIWRTQJKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)



![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)






![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
